molecular formula C24H22N4O3 B15079056 N'-((2-Hydroxynaphthalen-1-yl)methylene)-5-(2-propoxyphenyl)-1H-pyrazole-3-carbohydrazide CAS No. 303106-20-9

N'-((2-Hydroxynaphthalen-1-yl)methylene)-5-(2-propoxyphenyl)-1H-pyrazole-3-carbohydrazide

Cat. No.: B15079056
CAS No.: 303106-20-9
M. Wt: 414.5 g/mol
InChI Key: UGDPABVTGKNLEX-MFKUBSTISA-N
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Description

N'-((2-Hydroxynaphthalen-1-yl)methylene)-5-(2-propoxyphenyl)-1H-pyrazole-3-carbohydrazide (CAS: 303106-20-9) is a carbohydrazide derivative with the molecular formula C24H22N4O3 and a molecular weight of 414.46 g/mol . Its structure features a pyrazole core substituted with a 2-propoxyphenyl group at position 5 and a hydrazide moiety condensed with a 2-hydroxynaphthalene aldehyde (Figure 1). This compound is representative of a class of molecules studied for applications in medicinal chemistry and materials science due to their modular synthesis and tunable properties .

Properties

CAS No.

303106-20-9

Molecular Formula

C24H22N4O3

Molecular Weight

414.5 g/mol

IUPAC Name

N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]-3-(2-propoxyphenyl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C24H22N4O3/c1-2-13-31-23-10-6-5-9-18(23)20-14-21(27-26-20)24(30)28-25-15-19-17-8-4-3-7-16(17)11-12-22(19)29/h3-12,14-15,29H,2,13H2,1H3,(H,26,27)(H,28,30)/b25-15+

InChI Key

UGDPABVTGKNLEX-MFKUBSTISA-N

Isomeric SMILES

CCCOC1=CC=CC=C1C2=NNC(=C2)C(=O)N/N=C/C3=C(C=CC4=CC=CC=C43)O

Canonical SMILES

CCCOC1=CC=CC=C1C2=NNC(=C2)C(=O)NN=CC3=C(C=CC4=CC=CC=C43)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-((2-Hydroxynaphthalen-1-yl)methylene)-5-(2-propoxyphenyl)-1H-pyrazole-3-carbohydrazide typically involves the condensation of 2-hydroxynaphthaldehyde with 5-(2-propoxyphenyl)-1H-pyrazole-3-carbohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

N’-((2-Hydroxynaphthalen-1-yl)methylene)-5-(2-propoxyphenyl)-1H-pyrazole-3-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group on the naphthalene ring can be oxidized to form a ketone or aldehyde.

    Reduction: The imine group can be reduced to form an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products Formed

    Oxidation: Formation of naphthoquinone derivatives.

    Reduction: Formation of secondary amines.

    Substitution: Formation of substituted naphthalene or pyrazole derivatives.

Scientific Research Applications

N’-((2-Hydroxynaphthalen-1-yl)methylene)-5-(2-propoxyphenyl)-1H-pyrazole-3-carbohydrazide has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs due to its unique structural features.

    Material Science: Possible applications in the development of organic semiconductors or light-emitting materials.

    Organic Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of N’-((2-Hydroxynaphthalen-1-yl)methylene)-5-(2-propoxyphenyl)-1H-pyrazole-3-carbohydrazide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Carbohydrazide derivatives are synthesized via condensation reactions between hydrazides and aldehydes/ketones, enabling structural diversity. Below, the target compound is compared with analogs based on substituent effects, physicochemical properties, and spectral characteristics.

Structural and Substituent Variations

Table 1: Structural Comparison of Pyrazole-3-carbohydrazide Derivatives
Compound Name (CAS) Substituents Molecular Formula Molecular Weight (g/mol) Key Functional Groups Reference
Target Compound (303106-20-9) 2-Hydroxynaphthalene, 2-propoxyphenyl C24H22N4O3 414.46 Hydroxy, propoxy, hydrazide
N-((2-Methoxynaphthalen-1-yl)methylene)-3-oxo-3H-benzo[f]chromene-2-carbohydrazide (12) 2-Methoxynaphthalene, benzochromenone C26H18N2O4 422.44 Methoxy, ketone, hydrazide
5-(4-((4-Chlorobenzyl)oxy)phenyl)-N'-(naphthalen-1-ylmethylene)-1H-pyrazole-3-carbohydrazide (634896-04-1) 4-Chlorobenzyloxy, naphthalene C29H21ClN4O2 505.95 Chlorobenzyloxy, hydrazide
3-(2,4-Dichlorophenyl)-N′-(2-oxoindol-3-yl)-1H-pyrazole-5-carbohydrazide 2,4-Dichlorophenyl, indole-2-one C18H12Cl2N6O2 415.23 Dichloro, indole-ketone, hydrazide
N′-[(E)-(2-hydroxyphenyl)methylene]-3-(1,2-dihydroacenaphthylen-5-yl)-1H-pyrazole-5-carbohydrazide 2-Hydroxyphenyl, dihydroacenaphthylene C25H18N4O2 406.44 Hydroxy, fused bicyclic, hydrazide

Key Observations :

  • Hydroxy vs. Methoxy Groups : Replacement of the hydroxy group (target compound) with methoxy (compound 12) reduces hydrogen-bonding capacity but increases lipophilicity, as seen in the higher molecular weight of 422.44 g/mol .
  • Electron-Withdrawing Groups : The 4-chlorobenzyloxy group in and dichlorophenyl in increase electrophilicity, which may influence reactivity in further derivatization or biological activity .

Physicochemical and Spectral Properties

Table 2: Spectral and Physical Data
Compound (Reference) Melting Point (°C) 1H-NMR Key Signals (ppm) IR Peaks (cm⁻¹) Notable Properties
Target Compound Not reported Naphthol OH (~10–12), pyrazole CH (~6–8) N-H (~3250), C=O (~1650) High polarity due to hydroxy and hydrazide
Compound 12 210–212 Methoxy (~3.8), aromatic CH (~6.5–8.5) C=O (~1700), N-H (~3300) Crystalline solid, moderate solubility in DMSO
Compound 185–187 Indole NH (~10.5), Cl-C6H3 (~7.2) C=O (~1680), N-H (~3200) Low solubility in polar solvents

Analysis :

  • The target compound’s hydroxy group is expected to produce a broad IR peak at ~3250 cm⁻¹ (N-H/O-H stretch) and a downfield 1H-NMR signal for the naphthol proton (~10–12 ppm) .
  • Electron-deficient substituents (e.g., dichlorophenyl in ) result in deshielded aromatic protons (7.2 ppm) and reduced solubility compared to alkoxy groups .

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